SB 203580

Vue d'ensemble

Description

Applications De Recherche Scientifique

SB 203580 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.

Biology: Investigates the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and stress response.

Medicine: Explores potential therapeutic applications in diseases where p38 MAPK is implicated, such as inflammatory diseases and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK

Mécanisme D'action

Target of Action

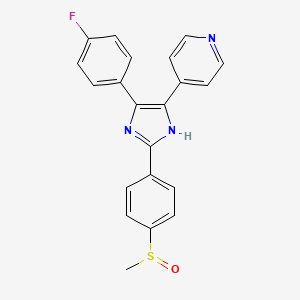

SB 203580, also known as 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, Adezmapimod, or SB-203580, is a selective inhibitor of p38 MAPK . The IC50 values are 50 and 500 nM for SAPK2a/p38 and SAPK2b/p38 β2 respectively . It displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα .

Mode of Action

This compound inhibits p38 catalytic activity by binding to the ATP binding pocket . It also inhibits the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . Both kinases are involved in a wide array of signaling pathways, including the Toll-like receptor (TLR) signaling pathway .

Biochemical Pathways

The p38 MAPK signaling pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . Moreover, several studies suggest that p38 MAPKs regulate distinct phases of autophagy . p38 can elicit autophagy via Beclin-1 . Contrarily, p38α has also been reported to inhibit autophagy by interfering with the trafficking of Atg9 .

Pharmacokinetics

It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 .

Result of Action

This compound has been shown to inhibit IL-2-induced T cell proliferation, cyclooxygenase-1 and -2, and thromboxane synthase . It enhances clonal growth of skin epithelial progenitor cells and stimulates neural stem cell (NSC) proliferation . This compound is an essential component of medium for maintaining stem cells in naive pluripotent state and can be used to promote expansion of HSCs ex vivo .

Action Environment

It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 . This suggests that the concentration of this compound in the environment can influence its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

SB 203580 plays a crucial role in biochemical reactions by selectively inhibiting the activity of p38 MAPK. This inhibition occurs through the binding of this compound to the ATP-binding pocket of p38 MAPK, thereby preventing its catalytic activity. These interactions result in the modulation of various signaling pathways, such as the Toll-like receptor (TLR) signaling pathway and autophagy regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting the phosphorylation and activation of protein kinase B (PKB/Akt), which is involved in numerous signaling pathways . Additionally, this compound has been shown to regulate autophagy by either promoting or inhibiting this process depending on the cellular context . The compound also affects gene expression by modulating the activity of transcription factors such as ATF-2, Max, and MEF2 .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. By binding to the ATP-binding pocket of p38 MAPK, this compound prevents the phosphorylation and activation of downstream targets, including MAPKAP kinase 2 and heat shock protein 27 (HSP27) . This inhibition disrupts the signaling cascade that regulates cellular responses to stress stimuli, cytokines, and growth factors . Additionally, this compound inhibits the activation of protein kinase B (PKB/Akt) and phosphoinositide-dependent protein kinase 1 (PDK1), further modulating cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored lyophilized or in solution at -20°C, protected from light . Once in solution, it should be used within three months to prevent loss of potency . Long-term studies have shown that this compound can have sustained effects on cellular function, including the inhibition of inflammatory cytokine production and modulation of immune responses . Its efficacy may decrease with repeated freeze-thaw cycles, leading to degradation of the inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and rats, this compound has demonstrated potent inhibition of inflammatory cytokine production with IC50 values of 15 to 25 mg/kg . At higher doses, such as 50 mg/kg, this compound has shown significant therapeutic activity in models of collagen-induced arthritis and adjuvant-induced arthritis . At very high concentrations, this compound can induce adverse effects, including the activation of the serine/threonine kinase Raf-1 .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with p38 MAPK and protein kinase B (PKB/Akt) . By inhibiting these kinases, this compound modulates various signaling pathways, including those related to autophagy, apoptosis, and inflammation . The compound also affects the metabolic flux and levels of metabolites by regulating the activity of enzymes such as cyclooxygenase-1 and -2, and thromboxane synthase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its uptake and distribution in cellular environments . This compound’s localization and accumulation within cells are influenced by its interactions with p38 MAPK and other target proteins, which direct its activity to specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with p38 MAPK and other target proteins. The compound is known to localize in the cytoplasm, where it inhibits the activity of p38 MAPK and its downstream targets . Additionally, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in modulating cellular responses to stress and inflammation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : SB 203580 est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle imidazole et la fonctionnalisation ultérieure. Les étapes clés incluent :

Formation du cycle imidazole : Cela implique la réaction du 4-fluorobenzaldéhyde avec la 4-méthylsulfinylbenzylamine et le 4-pyridinecarboxaldéhyde en présence d'acétate d'ammonium.

Fonctionnalisation : L'intermédiaire imidazole est ensuite fonctionnalisé avec des réactifs appropriés pour introduire les groupes fluorophényle et méthylsulfinylphényle.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela comprend l'utilisation de catalyseurs à haut rendement et de conditions réactionnelles optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : SB 203580 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe méthylsulfinyle peut être oxydé en sulfone.

Réduction : Le groupe nitro peut être réduit en amine.

Substitution : Le groupe fluorophényle peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque.

Réduction : Gaz hydrogène avec un catalyseur au palladium.

Substitution : Hydrure de sodium ou tert-butylate de potassium.

Produits principaux :

Oxydation : Formation du dérivé sulfone correspondant.

Réduction : Formation du dérivé amine.

Substitution : Formation de divers dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier le rôle de la p38 MAPK dans diverses réactions chimiques et voies.

Biologie : Investigue le rôle de la p38 MAPK dans les processus cellulaires tels que l'apoptose, la différenciation et la réponse au stress.

Médecine : Explore les applications thérapeutiques potentielles dans les maladies où la p38 MAPK est impliquée, telles que les maladies inflammatoires et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la p38 MAPK

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité catalytique de la p38 MAPK. Il se lie à la poche de liaison à l'ATP de la p38 MAPK, empêchant la phosphorylation et l'activation des cibles en aval telles que la kinase 2 MAPKAP et la protéine de choc thermique 27. Cette inhibition perturbe les voies de signalisation impliquées dans l'inflammation, la réponse au stress et l'apoptose .

Composés similaires :

SB 202190 : Un autre inhibiteur sélectif de la p38 MAPK avec une structure similaire mais des groupes fonctionnels différents.

SB 239063 : Un inhibiteur plus puissant de la p38 MAPK avec une meilleure sélectivité et des propriétés pharmacocinétiques.

Unicité de this compound : this compound est unique en raison de sa haute sélectivité pour la p38 MAPK et de sa capacité à inhiber les deux isoformes α et β de la p38 MAPK. Cela en fait un outil précieux pour étudier les rôles spécifiques de la p38 MAPK dans divers processus cellulaires .

Comparaison Avec Des Composés Similaires

SB 202190: Another selective inhibitor of p38 MAPK with a similar structure but different functional groups.

SB 239063: A more potent inhibitor of p38 MAPK with improved selectivity and pharmacokinetic properties.

Uniqueness of SB 203580: this compound is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the α and β isoforms of p38 MAPK. This makes it a valuable tool for studying the specific roles of p38 MAPK in various cellular processes .

Propriétés

IUPAC Name |

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGBJANTYXAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040577 | |

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-47-6 | |

| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-203580 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB203580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADEZMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)